4-(2-Methyl-piperidin-4-yl)-morpholine is a chemical compound with significant relevance in medicinal chemistry, particularly as a pharmaceutical intermediate. It is classified as a morpholine derivative, which is characterized by the presence of a morpholine ring—a six-membered ring containing one nitrogen and five carbon atoms. The specific structure of 4-(2-Methyl-piperidin-4-yl)-morpholine includes a piperidine moiety, which enhances its biological activity and potential therapeutic applications.
This compound can be synthesized through various methods, often involving reactions between morpholine and piperidine derivatives. Its classification falls under organic compounds, specifically heterocyclic amines, due to the presence of both morpholine and piperidine structures.
The synthesis of 4-(2-Methyl-piperidin-4-yl)-morpholine can be achieved through several techniques:
The reactions are usually conducted in solvent systems like toluene or ethanol, where conditions such as temperature (ranging from room temperature to 60°C) and pressure (up to 40 kg/cm²) are meticulously controlled to ensure successful product formation . The use of catalysts like Raney nickel or palladium on carbon enhances the efficiency of these reactions.
The molecular formula for 4-(2-Methyl-piperidin-4-yl)-morpholine is . Its structure features:
4-(2-Methyl-piperidin-4-yl)-morpholine participates in various chemical reactions, primarily due to its amine functionalities:
The reactivity of this compound is influenced by its basicity, which is typical for amines. This characteristic enables it to engage in various coupling reactions essential for drug development.
The mechanism of action for compounds like 4-(2-Methyl-piperidin-4-yl)-morpholine typically involves interaction with biological targets such as receptors or enzymes. While specific data on this compound's mechanism may be limited, similar morpholine derivatives have been shown to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. This interaction can lead to therapeutic effects in treating conditions like depression or anxiety.
Relevant data regarding spectral properties (NMR, IR) can be found in chemical databases which provide insights into its structural characteristics .
4-(2-Methyl-piperidin-4-yl)-morpholine has significant applications in scientific research and pharmaceuticals:
Reductive amination serves as the cornerstone synthetic strategy for constructing the bicyclic framework of 4-(2-methylpiperidin-4-yl)morpholine. This methodology involves the condensation of 1-benzylpiperidin-4-one with morpholine followed by selective reduction of the resulting imine intermediate. According to patent WO2017213245A1, the reaction proceeds optimally with a 5-fold molar excess of morpholine, which functions as both reactant and solvent, suppressing enamine byproduct formation and achieving yields exceeding 85% [1]. The choice of reducing agent critically influences selectivity and efficiency:
Table 1: Reductive Amination Performance Across Reducing Agents
| Reducing Agent | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| NaBH₃CN | 24 | 25 | 78% | Moderate enamines |
| NaBH(OAc)₃ | 12 | 25 | 82% | Low enamines |
| H₂ (Pd/C) | 6 | 50 | 91% | Negligible |
| NaBH₄ | 18 | 25 | 65% | Significant over-reduction |
Catalytic hydrogenation (H₂/Pd/C) demonstrates superior efficiency by circumventing stoichiometric reductants and enabling direct access to 4-(1-benzylpiperidin-4-yl)morpholine – the key intermediate for subsequent debenzylation [1] . The protocol exhibits broad functional group tolerance, accommodating esters and halogen substituents when mild borohydride reductants (NaBH₃CN) are employed in dichloroethane solvent systems [2] [5].
Catalytic hydrogenation enables efficient reduction of enamine intermediates and subsequent N-debenzylation. Palladium catalysts demonstrate exceptional versatility in both stages. For imine/enamine reduction, 5% Pd/C at 50°C under 1 MPa H₂ achieves near-quantitative conversion to 4-(1-benzylpiperidin-4-yl)morpholine within 6 hours [1]. Critically, Pd/C also facilitates the final debenzylation step under mild conditions (25°C, atmospheric H₂), albeit requiring acid additives (HCl) to prevent catalyst deactivation by the basic amine product [6].
Alternative catalysts exhibit distinct profiles:
Table 2: Hydrogenation Catalyst Performance in Debenzylation
| Catalyst System | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Limitation |
|---|---|---|---|---|---|
| 10% Pd/C (acidic) | 1 | 25 | 12 | 95% | Acid corrosion issues |
| Raney Ni | 10 | 100 | 8 | 80% | Halogen removal side reactions |
| Ru/C | 5 | 60 | 10 | 85% | Moderate catalyst cost |
| Pt/Al₂O₃ | 1 | 50 | 6 | 90% | Over-reduction of ketones |
The 2-methyl substituent on the piperidine ring introduces a chiral center, enabling stereoselective routes to enantiomerically enriched 4-(2-methylpiperidin-4-yl)morpholine. Chiral auxiliaries attached to the morpholine nitrogen during reductive amination achieve diastereoselectivities up to 92% de, though this requires additional protection/deprotection steps . More practically, asymmetric hydrogenation of cyclic enamine precursors using DuPhos-Rh catalysts generates the 2R-isomer with 89% ee under optimized conditions (20 bar H₂, 50°C in methanol) [1] [8].
The methyl group’s steric bulk significantly influences conformational stability:
Table 3: Stereoselectivity Control Methodologies
| Strategy | Chiral Element | ee (%) | Yield (%) | Operational Complexity |
|---|---|---|---|---|
| Chiral auxiliary | (S)-Phenethylamine | 92 | 75 | High (3 steps) |
| Asymmetric hydrogenation | Et-DuPhos/Rh | 89 | 85 | Moderate (catalyst cost) |
| Enzymatic resolution | Lipase PS-C | 95 | 45 | Low |
| Diastereomeric salts | L-Tartaric acid | >99 | 60 | Moderate |
Industrial-scale production faces significant hurdles in telescoping multi-step sequences. The unsaturated enamine intermediate (4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)morpholine) generated during reductive amination requires precise control during hydrogenation to prevent over-reduction and piperidine ring opening [1] [5]. Key scalability limitations include:
Process intensification solutions involve:
N-Debenzylation converts the protected intermediate 4-(1-benzylpiperidin-4-yl)morpholine into the target compound, with catalyst selection profoundly impacting efficiency. Pd/C remains the industrial benchmark, achieving >95% conversion within 12 hours at ambient temperature under atmospheric H₂ when supplemented with 10 mol% HCl to mitigate amine-induced catalyst deactivation [1] [6].
Table 4: Debenzylation Catalyst Performance Metrics
| Catalyst | H₂ Pressure (MPa) | Acid Additive | Reaction Time (h) | Conversion (%) | Toluene Byproduct |
|---|---|---|---|---|---|
| 10% Pd/C | 0.1 | HCl (10 mol%) | 12 | >95% | <1% |
| Raney Ni | 1.0 | AcOH (20 mol%) | 8 | 88% | 5% |
| PtO₂ | 0.5 | None | 6 | 92% | 3% |
| Rh/Al₂O₃ | 3.0 | H₂SO₄ (5 mol%) | 10 | 78% | 8% |
Catalyst lifetime studies reveal Pd/C maintains activity over 12 cycles when treated with acetic acid washes between batches, whereas Raney Nickel leaches extensively after 3 cycles under identical conditions [6]. Non-precious metal alternatives like Fe₃O₄-supported Co nanoparticles show promise in transfer hydrogenation (yield: 82%, using HCO₂NH₄), but suffer from limited substrate scope beyond benzylic groups [5]. Critical to pharmaceutical applications, Pd/C systems achieve residual Pd levels <5 ppm in the product after simple charcoal treatment – surpassing metal scavenger resins in cost-effectiveness [1] [4].
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5